6-Benzylamino-7-deazapurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Benzylamino-7-deazapurine derivatives often involves the glycosylation of pyrrolo[2,3-d]pyrimidines, a core structure of 7-deazapurines, followed by various functionalization reactions. For instance, glycosylation of nonfunctionalized 6-chloro-7-deazapurine with commercially available ribofuranose derivatives, followed by amination and deprotection, has been demonstrated as an efficient route for synthesizing tubercidin and related compounds in a minimal number of steps (Ingale, Leonard, & Seela, 2018).

Molecular Structure Analysis

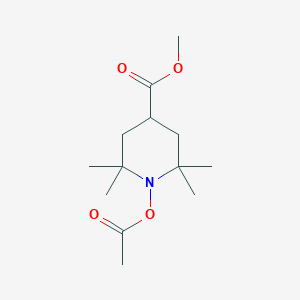

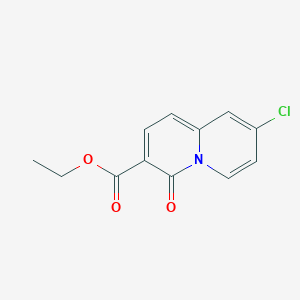

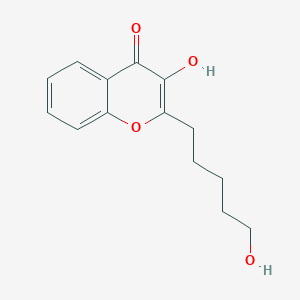

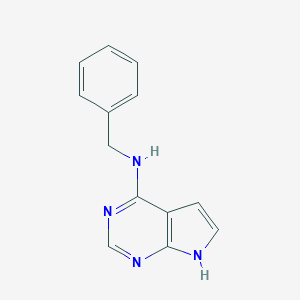

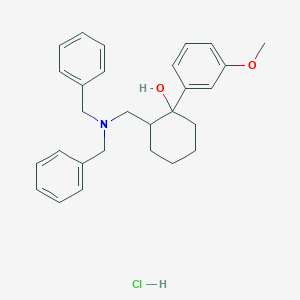

The molecular structure of 6-Benzylamino-7-deazapurine derivatives is characterized by the substitution of the nitrogen atom at the 7-position of the purine ring, which influences the molecule's electronic configuration and interaction capabilities. Molecular modeling studies reveal that this modification provides flexibility to the molecule, enhancing its ability to fit into the binding sites of targeted enzymes or receptors (Kim et al., 2008).

Chemical Reactions and Properties

7-Deazapurine derivatives, including those with a 6-benzylamino substitution, participate in various chemical reactions, such as nucleophilic substitutions, glycosylations, and cross-coupling reactions. These reactions are fundamental for synthesizing nucleoside analogues and other derivatives with potential biological activities (Seela & Peng, 2006).

Aplicaciones Científicas De Investigación

Antiviral Applications

6-Benzylamino-7-deazapurine derivatives have been identified for their potent antiviral properties, particularly as inhibitors of viral replication. The compounds demonstrate efficacy across a spectrum of viral infections, including HIV, HCMV (Human Cytomegalovirus), and HSV (Herpes Simplex Virus). Remarkably, recent research has expanded the potential applications of these compounds to veterinary medicine for systemic viral infections, Hepatitis C Virus replication inhibition, and even as virucides against the Ebola Virus, showcasing a broad spectrum of antiviral activities (Vittori et al., 2006).

Chemotherapeutic Potential

The chemotherapeutic potential of 6-Benzylamino-7-deazapurine derivatives has been a focal point of research, particularly their role in cancer therapy. These compounds have been found to exhibit a high degree of potency in inhibiting the growth of cancer cells, offering a promising avenue for the development of new cancer treatments. The structure-activity relationship (SAR) studies underscore the significance of heteroaryl substituents, such as furanyl or thienyl groups, in enhancing the antitumor, antimycobacterial, and antiparkinsonian actions of these derivatives, indicating their versatile application in medicinal chemistry (Ostrowski, 2022).

Pharmacokinetic Insights

Pharmacokinetic analysis is crucial for understanding the metabolism and bioavailability of drugs within the human body. 6-Benzylamino-7-deazapurine derivatives have been explored for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Studies have focused on optimizing the therapeutic efficacy and minimizing the adverse effects or toxicity of these compounds in clinical settings, especially for children with acute lymphoblastic leukemia (ALL) and patients with inflammatory bowel diseases (IBD). This includes tailoring dosing strategies based on individual patient genetics and metabolite monitoring to improve treatment outcomes and reduce toxicity (Guo et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzylamino-7-deazapurine | |

CAS RN |

60972-04-5 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)